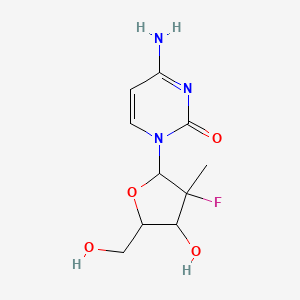

2'-deoxy-2'-fluoro-2'-C-methylcytidine

Overview

Description

2'-Deoxy-2'-fluoro-2'-C-methylcytidine (MeFdC, PSI-6130) is a cytidine analog modified with a fluorine atom and a methyl group at the 2'-position of the ribose ring. It is a clinically validated inhibitor of hepatitis C virus (HCV), targeting the viral RNA-dependent RNA polymerase (NS5B). Its mechanism involves intracellular conversion to active triphosphate metabolites that competitively inhibit viral RNA synthesis . The compound’s 2'-fluoro substitution enhances polymerase selectivity, while the 2'-C-methyl group improves metabolic stability, making it a cornerstone in HCV drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. A common approach might involve:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of Substituents: The hydroxyl, fluoro, and amino groups can be introduced through selective functionalization reactions. For example, hydroxyl groups can be introduced via hydroxylation reactions, while fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Metabolic Deamination to Uridine Congener

PSI-6130 undergoes enzymatic deamination by cytidine deaminase (CDA) to form β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433, PSI-6026) . This reaction is critical for its pharmacological activity, as both PSI-6130 and RO2433 are metabolized to their triphosphate forms (PSI-6130-TP and RO2433-TP), which inhibit HCV RNA polymerase .

Kinetic Parameters for CDA-Catalyzed Deamination

| Substrate | (mM) | (s) | Catalytic Efficiency (, μMs) |

|---|---|---|---|

| PSI-6130 | 2.0 ± 0.3 | 0.087 ± 0.022 | 0.043 |

| Cytidine | 0.025 ± 0.003 | 1.8 ± 0.2 | 72.0 |

| 2′-F-2′-deoxycytidine | 0.16 ± 0.02 | 1.1 ± 0.1 | 6.9 |

The 6,900-fold lower catalytic efficiency for PSI-6130 compared to cytidine is attributed to steric hindrance from the 2′-C-methyl group .

Phosphorylation to Active Triphosphate Metabolites

PSI-6130 is sequentially phosphorylated by cellular kinases:

-

Deoxycytidine kinase (dCK) : Converts PSI-6130 to its 5′-monophosphate (PSI-6130-MP) .

-

UMP-CMP kinase (UCK-1) : Catalyzes the conversion of PSI-6130-MP to diphosphate (PSI-6130-DP) .

-

Nucleoside diphosphate kinase (NDPK) : Generates the active 5′-triphosphate (PSI-6130-TP) .

Key Phosphorylation Parameters

Oxidative Degradation Pathways

One-electron oxidation of PSI-6130 generates carbon-centered radicals , studied via electron spin resonance (ESR) :

-

C3′- Radical : Forms via H3′ deprotonation in gemcitabine analogs.

-

C2′- Radical : Observed in 2′-C-methyl derivatives (e.g., MeFdC) through HF elimination from C3′- .

Theoretical Activation Barriers

| Compound | C3′- → C2′- Conversion Barrier (kcal/mol) |

|---|---|

| PSI-6130 | >5.0 |

| MeFdC | Barrierless |

Enzymatic Interactions

Scientific Research Applications

In Vitro Studies

In various in vitro assays using subgenomic HCV replicon systems, PSI-6130 demonstrated potent inhibitory activity against HCV replication. For instance:

- The compound was found to inhibit HCV replication with an effective concentration (EC50) significantly lower than that of other nucleoside analogs .

- Its active triphosphate form was shown to inhibit the native HCV replicase and recombinant NS5B polymerase with high potency .

Pharmacokinetics

Pharmacokinetic studies conducted on rhesus monkeys revealed that PSI-6130 has a mean absorption time of approximately 4.6 hours and an oral bioavailability of around 24%. The compound's pharmacokinetics indicate a potential for both intravenous and oral administration routes, although further optimization is needed to enhance its bioavailability .

Broader Antiviral Applications

Recent research has expanded the scope of PSI-6130 beyond HCV:

- Dengue Virus : Studies have indicated that PSI-6130 may also inhibit the replication of Dengue virus (DENV), demonstrating its utility as a broad-spectrum antiviral agent . The compound's active triphosphate form showed effective inhibition in cell culture models.

- Zika Virus : Similar to DENV, the compound's analogs have been evaluated for their potential against Zika virus, highlighting the versatility of 2'-C-methylcytidine derivatives in combating various flaviviruses .

Case Studies and Clinical Trials

Several clinical studies have been conducted to assess the efficacy and safety of PSI-6130:

- A study involving patients with chronic hepatitis C showed that treatment with PSI-6130 led to significant reductions in viral load, supporting its role as an effective antiviral therapy .

- Ongoing trials are investigating combination therapies involving PSI-6130 and other antiviral agents to enhance treatment outcomes for patients with resistant strains of HCV .

Conclusion and Future Directions

The applications of 2'-deoxy-2'-fluoro-2'-C-methylcytidine extend beyond its initial development as an HCV inhibitor. Its promising antiviral properties against other viruses such as DENV and Zika suggest a broader therapeutic potential. Future research should focus on optimizing its pharmacokinetic profiles and exploring combination therapies to maximize efficacy against resistant viral strains.

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Gemcitabine (2',2'-Difluorocytidine)

- Structural Difference : Gemcitabine has two fluorine atoms at C2', whereas MeFdC replaces one fluorine with a methyl group.

- Mechanistic Divergence : Gemcitabine inhibits ribonucleotide reductase (RNR) via radical intermediates (C3'• and C2'•). ESR studies show MeFdC also forms C3'• radicals but with altered stability due to the methyl group’s +I effect, reducing HF elimination compared to gemcitabine’s geminal difluoro system .

- Antiviral Specificity : Unlike gemcitabine (broad anticancer/antiviral use), MeFdC is highly specific to HCV due to its dual 2'-modifications, which optimize NS5B binding .

2'-Fluoro-2'-Deoxycytidine (2'-FdC)

- Structural Difference : Lacks the 2'-C-methyl group.

- Metabolic and Efficacy Profile : Without the methyl group, 2'-FdC is more susceptible to deamination and phosphorylation inefficiency. MeFdC’s methyl group confers resistance to enzymatic degradation, prolonging intracellular half-life .

- Antiviral Potency : MeFdC’s EC₅₀ against HCV replicons is ~0.5 µM, significantly lower than 2'-FdC (>10 µM), highlighting the critical role of the methyl group in potency .

2'-C-Methylcytidine (NM283)

- Structural Difference : Lacks the 2'-fluoro substituent.

- Mechanistic Limitation : NM283 relies solely on its 5'-triphosphate form for NS5B inhibition. In contrast, MeFdC undergoes deamination to 2'-fluoro-2'-C-methyluridine triphosphate, creating a dual active metabolite system with broader inhibition kinetics .

- Clinical Outcomes : NM283’s prodrug (valopicitabine) faced dose-limiting gastrointestinal toxicity, while MeFdC’s prodrug (R7128) advanced to Phase II trials due to better tolerability .

Metabolic and Pharmacokinetic Advantages

MeFdC’s metabolism involves two pathways:

Direct phosphorylation to cytidine triphosphate (PSI-6130-TP).

Deamination to 2'-fluoro-2'-C-methyluridine (RO2433), followed by phosphorylation to uridine triphosphate (RO2433-TP).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2'-deoxy-2'-fluoro-2'-C-methylcytidine and its analogs?

The synthesis of fluorinated nucleosides like this compound often involves fluorination at the sugar moiety. For example, TMSOTf-catalyzed coupling of fluorinated arabinofuranose derivatives with nucleobases is a key step, followed by deprotection using sodium methoxide to yield target compounds . Automated radiosynthesis protocols, such as those for [(18)F]-FMAU, highlight the importance of optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and reduce anomer separation challenges .

Q. How does this compound inhibit viral replication, particularly in hepatitis C virus (HCV)?

The compound acts as a chain terminator by incorporating into viral RNA during replication. Its 2'-fluoro and 2'-C-methyl modifications prevent RNA-dependent RNA polymerase (RdRp) from elongating the RNA strand, as demonstrated in HCV replicon assays. Structural studies show that these modifications enhance binding affinity to RdRp while reducing host polymerase off-target effects .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is preferred for its sensitivity and specificity. Challenges include distinguishing the compound from endogenous deoxynucleosides (e.g., 2-deoxyguanosine) due to similar retention times. Isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) are critical for accurate quantification in plasma or tissue samples .

Advanced Research Questions

Q. How do metabolic enzymes (e.g., deoxycytidine kinase) influence the activation or resistance mechanisms of this compound?

The compound’s efficacy depends on phosphorylation by host kinases. Resistance can arise from mutations in viral polymerases (e.g., HCV NS5B S282T) that reduce incorporation efficiency. Competitive inhibition studies using ribonucleotide reductase (RNR) inhibitors (e.g., gemcitabine) reveal cross-resistance patterns, suggesting overlapping metabolic pathways .

Q. What strategies address the physicochemical instability of this compound in aqueous solutions?

Degradation studies show susceptibility to hydrolysis at the glycosidic bond under acidic conditions. Stabilization methods include lyophilization with cyclodextrins or formulation in non-aqueous solvents (e.g., PEG-400). Accelerated stability testing (40°C/75% RH) combined with LC-MS degradation profiling identifies optimal storage conditions .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines for this compound?

Discrepancies in cytotoxicity (e.g., higher toxicity in hepatocytes vs. fibroblasts) may stem from differential expression of nucleoside transporters (e.g., ENT1/2) or metabolic enzymes. Dual-radiolabeled uptake assays (³H-labeled nucleoside + ¹⁴C-competitive inhibitors) and siRNA knockdown of transporters can clarify mechanisms .

Q. What advanced computational models predict the compound’s interaction with viral polymerases?

Molecular dynamics (MD) simulations of RdRp–nucleoside complexes, parameterized with density functional theory (DFT) for fluorine interactions, reveal steric and electrostatic barriers to incorporation. Free energy perturbation (FEP) calculations quantify binding affinity changes caused by polymerase mutations .

Q. How do fluorinated nucleosides like this compound evade immune detection compared to unmodified analogs?

The 2'-fluoro modification reduces recognition by Toll-like receptors (TLRs), as shown in dendritic cell cytokine assays. Comparative transcriptomics (RNA-seq) of cells treated with modified vs. unmodified nucleosides identifies downregulated interferon-stimulated genes (ISGs), suggesting immune-evasive properties .

Q. Methodological Considerations

- Experimental Design : Use isogenic cell lines (wild-type vs. transporter-deficient) to isolate uptake mechanisms.

- Data Validation : Cross-validate LC-MS results with orthogonal methods (e.g., capillary electrophoresis) to address matrix effects .

- Contradiction Analysis : Apply Hill coefficient models to dose-response curves to distinguish target-specific effects from off-target toxicity .

Properties

Molecular Formula |

C10H14FN3O4 |

|---|---|

Molecular Weight |

259.23 g/mol |

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17) |

InChI Key |

NYPIRLYMDJMKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.